

Application Notes and Protocols for Ceftiofur Susceptibility Testing via Broth Microdilution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur is an extended-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is a crucial antimicrobial agent for treating bacterial infections in various animal species, particularly respiratory diseases in cattle and swine.[1][2] Monitoring the susceptibility of veterinary pathogens to **ceftiofur** is paramount for ensuring its continued clinical efficacy and mitigating the development of antimicrobial resistance.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a specific bacterium.[3][4] This method is considered a gold standard for antimicrobial susceptibility testing (AST) and is widely adopted in clinical and research laboratories.[5] The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for performing broth microdilution tests to ensure accurate and reproducible results.[6][7]

These application notes provide a detailed protocol for determining the susceptibility of veterinary bacterial pathogens to **ceftiofur** using the broth microdilution method, in accordance with CLSI standards.

Principle of the Test



The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[8] The test is performed in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic.[3] Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[4] The MIC values are then compared to established clinical breakpoints to classify the isolate as susceptible (S), intermediate (I), or resistant (R).[6]

Materials and Reagents

- Ceftiofur powder (analytical grade)
- 96-well microtiter plates[9]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
- For fastidious organisms like Actinobacillus pleuropneumoniae and Haemophilus somnus, use Veterinary Fastidious Medium (VFM), which is CAMHB supplemented with 2% lysed horse blood, 2% yeast extract, and 2% supplement C.[10]
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)[11]
- Bacterial isolates for testing
- Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922[™], Staphylococcus aureus ATCC® 29213[™], Pseudomonas aeruginosa ATCC® 27853[™], Enterococcus faecalis ATCC® 29212[™], Actinobacillus pleuropneumoniae ATCC® 27090[™], Haemophilus somnus ATCC® 700025[™])[10][12][13]
- McFarland 0.5 turbidity standard[4]
- Spectrophotometer or turbidimeter
- Multichannel pipette[3]
- Sterile pipette tips
- Incubator (35°C ± 2°C)[10]



- Reading mirror or automated plate reader[9]
- Vortex mixer

Experimental Protocols

Preparation of Ceftiofur Stock Solution and Dilutions

- Prepare a stock solution of ceftiofur: Accurately weigh a sufficient amount of ceftiofur powder and dissolve it in a suitable solvent as recommended by the manufacturer to create a high-concentration stock solution (e.g., 1280 µg/mL).
- Prepare working dilutions: Perform serial twofold dilutions of the ceftiofur stock solution in CAMHB (or VFM for fastidious organisms) to achieve the desired concentration range for the microtiter plate (e.g., 0.03 to 32 μg/mL).[11] A multichannel pipette is recommended for this step to ensure accuracy and efficiency.[3]
- Dispense into microtiter plates: Dispense 50 μL of each **ceftiofur** dilution into the appropriate wells of the 96-well microtiter plate.[11] Pre-prepared and commercially available plates with dried or frozen antimicrobial agents can also be used.[14]

Inoculum Preparation

- Subculture the bacterial isolate: From a pure culture, select 3-5 well-isolated colonies of the
 test organism and subculture them onto a non-selective agar plate. Incubate for 18-24 hours
 at 35°C ± 2°C.[4]
- Prepare the bacterial suspension: Transfer several colonies from the fresh agar plate into a tube containing sterile saline or PBS. Vortex thoroughly to create a smooth suspension.[4]
- Standardize the inoculum: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[8]
- Dilute the standardized suspension: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB (or VFM) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] This is typically achieved by a 1:100 dilution of the standardized suspension.



Inoculation and Incubation

- Inoculate the microtiter plate: Using a multichannel pipette, add 50 μL of the diluted bacterial suspension to each well of the microtiter plate containing the **ceftiofur** dilutions.[11] This will result in a final volume of 100 μL per well.
- Include controls:
 - Growth Control: At least one well containing only broth and the bacterial inoculum (no antibiotic) must be included to ensure the viability of the organism.
 - Sterility Control: At least one well containing only broth (no bacteria, no antibiotic) should be included to check for contamination.
- Incubate the plate: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5] For fastidious organisms requiring CO₂, incubate in a 5% CO₂ environment.[10]

Reading and Interpreting Results

- Read the MIC: After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of **ceftiofur** at which there is no visible growth (i.e., the first clear well).[4] A reading mirror can aid in visualization.
- Interpret the results: Compare the obtained MIC value to the CLSI-established clinical breakpoints for the specific bacterium and host animal to determine if the isolate is susceptible, intermediate, or resistant.[6]

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the susceptibility test results.[13]

- Test QC strains: Concurrently with the test isolates, perform the broth microdilution procedure with known QC strains.[9]
- Validate results: The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI.[12] If the QC results are out of range, the test results for the clinical



isolates are considered invalid and the test must be repeated.[13]

Data Presentation

Table 1: CLSI Interpretive Criteria for Ceftiofur MICs

(ua/mL) for Veterinary Pathogens

Bacterial Species	Host Animal	Disease	Susceptible (S)	Intermediat e (I)	Resistant (R)
Pasteurella multocida	Cattle	Respiratory Disease	≤ 2	4	≥8
Mannheimia haemolytica	Cattle	Respiratory Disease	≤ 2	4	≥8
Histophilus somni	Cattle	Respiratory Disease	≤ 2	4	≥8
Actinobacillus pleuropneum oniae	Swine	Respiratory Disease	≤ 2	4	≥8
Pasteurella multocida	Swine	Respiratory Disease	≤ 2	4	≥8
Streptococcu s suis	Swine	Systemic Disease	≤ 2	4	≥8
Salmonella spp.	Swine	-	≤2	4	≥8

Data sourced from CLSI guidelines and related publications.[2][6][15]

Table 2: Acceptable Quality Control Ranges for Ceftiofur MICs (µg/mL)



Quality Control Strain	ATCC® Number	Acceptable MIC Range (μg/mL)
Escherichia coli	25922	0.25 - 1
Staphylococcus aureus	29213	0.25 - 1
Actinobacillus pleuropneumoniae	27090	0.008 - 0.06
Haemophilus somnus	700025	0.004 - 0.015

Data compiled from CLSI documents and research articles.[10][12]

Visualizations

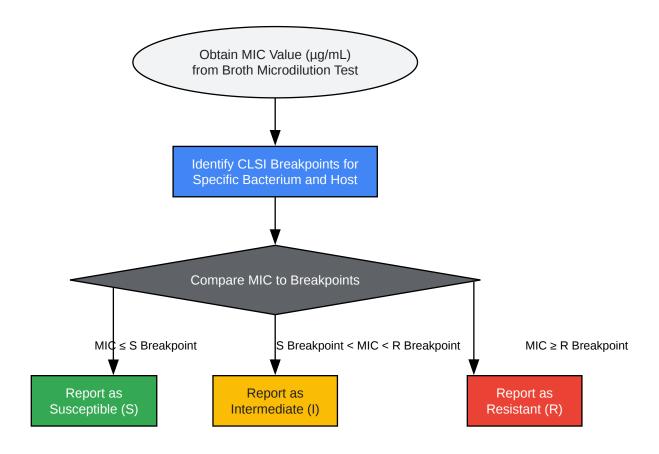




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Caption: Workflow for **Ceftiofur** Broth Microdilution Susceptibility Testing.





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Caption: Decision Pathway for Interpreting **Ceftiofur** MIC Results.

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